molecular formula C16H16INO2 B13725258 3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid

3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid

Cat. No.: B13725258
M. Wt: 381.21 g/mol
InChI Key: RVXXZDWPDPATTI-UHFFFAOYSA-N
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Description

3-Amino-4-(3'-iodo-2-biphenylyl)butyric acid is a specialized amino acid derivative characterized by a biphenylyl backbone substituted with an iodine atom at the 3'-position of the distal phenyl ring. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors or enzyme pathways. Its structure combines the steric bulk of the biphenylyl group with the electron-rich iodine atom, which may enhance binding affinity in receptor-ligand interactions .

Properties

Molecular Formula

C16H16INO2

Molecular Weight

381.21 g/mol

IUPAC Name

3-amino-4-[2-(3-iodophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H16INO2/c17-13-6-3-5-11(8-13)15-7-2-1-4-12(15)9-14(18)10-16(19)20/h1-8,14H,9-10,18H2,(H,19,20)

InChI Key

RVXXZDWPDPATTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD31630210” involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis of “MFCD31630210” is optimized to ensure cost-effectiveness and scalability. This often involves the use of large reactors, automated systems, and stringent quality control measures to maintain consistency and high yield.

Chemical Reactions Analysis

Types of Reactions: “MFCD31630210” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert “MFCD31630210” into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD31630210” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD31630210” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Findings :

  • Iodine vs.
  • Fluorine Substitution: Fluorinated analogs (e.g., 3-Amino-4-(4-bromo-2-fluorophenyl)butyric acid) exhibit improved metabolic stability due to fluorine’s electronegativity, making them favorable for in vivo applications .

Structural and Functional Group Variations

Aromatic Ring Modifications

Compound Name Backbone Structure Functional Group Applications References
(R)-3-Amino-4-(3-cyanophenyl)butyric acid Single phenyl ring 3-Cyano Intermediate for kinase inhibitors
(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid HCl Single phenyl ring 4-tert-Butyl Enhanced steric bulk for receptor selectivity
Boc-(S)-3-Amino-4-(2-thienyl)butanoic acid Thiophene ring 2-Thienyl Utilized in heterocyclic drug synthesis

Key Findings :

  • Biphenylyl vs.
  • Heterocyclic Replacements: Thienyl or pyridyl substitutions (e.g., Fmoc-(R)-3-Amino-4-(3-pyridyl)butyric acid) introduce polarity, altering solubility and hydrogen-bonding capacity .

Protecting Group Variations

Protecting groups modulate reactivity and solubility during synthesis:

Compound Name Protecting Group Molecular Weight (g/mol) Key Advantages References
3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric acid Boc ~468.31† Stabilizes amine during solid-phase synthesis
Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid Fmoc 408.27 UV-active for monitoring reaction progress
BOC-(S)-3-AMINO-4-(2,4-DICHLORO-PHENYL)-BUTYRIC ACID Boc 376.24 Low toxicity; compatible with aqueous conditions

Key Findings :

  • Boc vs. Fmoc : Boc groups offer acid-labile protection, suitable for orthogonal deprotection strategies, while Fmoc groups are base-labile and ideal for automated peptide synthesis .

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